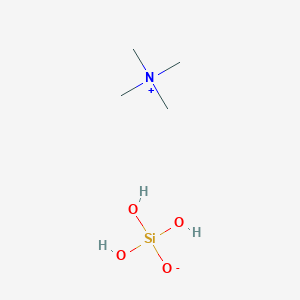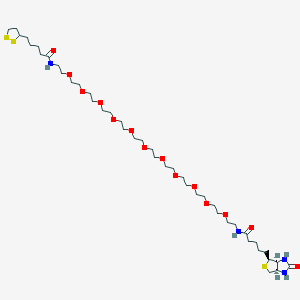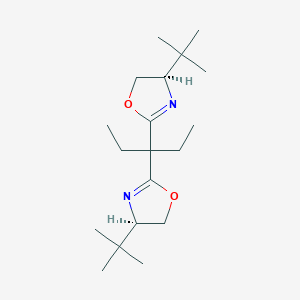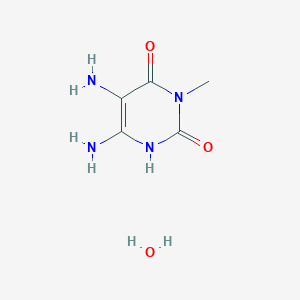
Tetramethylammonium siloxanolate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium siloxanolate (TMA-Siloxanolate) is a newly developed compound with a variety of potential applications in scientific research. It is a quaternary ammonium compound consisting of four methyl groups and one siloxanolate moiety. This compound has been found to have a wide range of biological and biochemical activities, making it a promising agent for further research.
Wissenschaftliche Forschungsanwendungen
TMA-Siloxanolate has a variety of potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising agent for the development of new antibiotics. Additionally, it has been found to have anticoagulant activity, making it a potential agent for the treatment of thrombosis and other blood disorders. Finally, it has been shown to have anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of TMA-Siloxanolate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins and lipids. Additionally, it has been found to interact with cell membranes, leading to changes in their structure and function.
Biochemical and Physiological Effects
TMA-Siloxanolate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of proteins and lipids, leading to changes in their structure and function. Additionally, it has been found to interact with cell membranes, leading to changes in their structure and function. Finally, it has been shown to have anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TMA-Siloxanolate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is cost-effective, making it an attractive option for large-scale production. Additionally, it has a wide range of biological and biochemical activities, making it a promising agent for further research. However, the mechanism of action of TMA-Siloxanolate is not fully understood and it has been found to have a variety of side effects, making it important to consider the potential risks before using it in laboratory experiments.
Zukünftige Richtungen
The potential applications of TMA-Siloxanolate in scientific research are vast, and there are a number of potential future directions for further research. For example, further research could be conducted to investigate the mechanism of action of TMA-Siloxanolate and to identify potential new applications for this compound. Additionally, further research could be conducted to investigate the potential side effects of TMA-Siloxanolate and to develop methods for minimizing these side effects. Finally, further research could be conducted to investigate the potential for TMA-Siloxanolate to be used in the development of new drugs and treatments.
Synthesemethoden
TMA-Siloxanolate is synthesized via a two-step process. First, the siloxanolate moiety is synthesized from the reaction of a silanol and an alkyl halide. The silanol is then reacted with a quaternary ammonium salt to form the final product. This synthesis method is simple and cost-effective, making it a viable option for large-scale production.
Eigenschaften
IUPAC Name |
tetramethylazanium;trihydroxy(oxido)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H3O4Si/c2*1-5(2,3)4/h1-4H3;1-3H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQSUUXDIHBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O[Si](O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)





![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)
